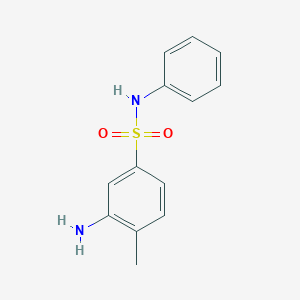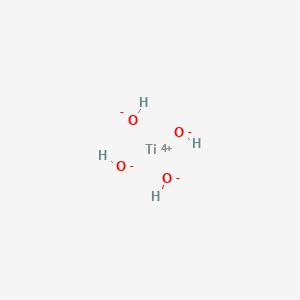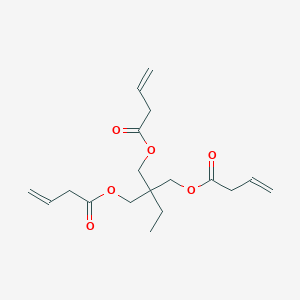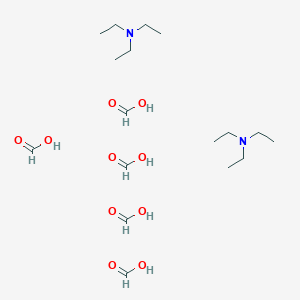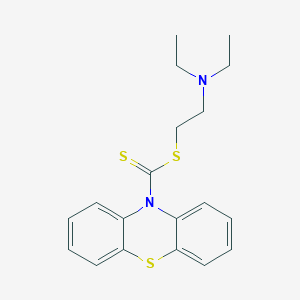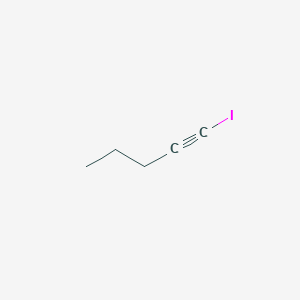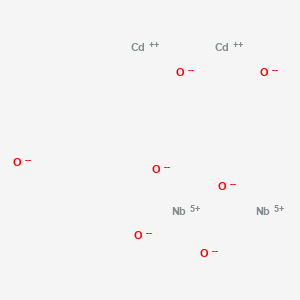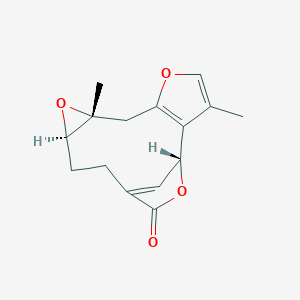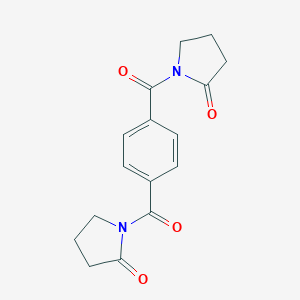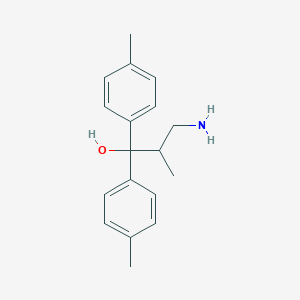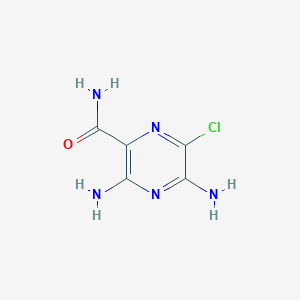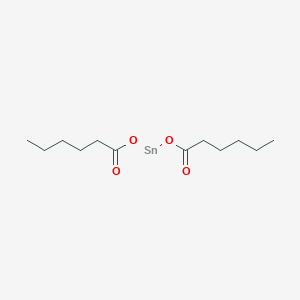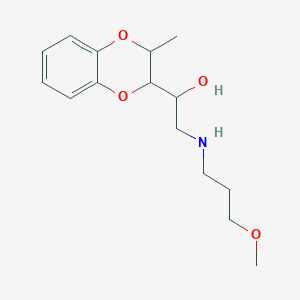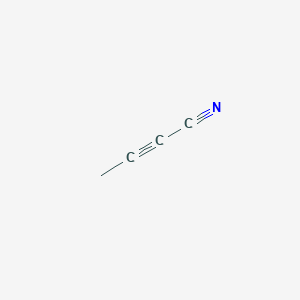
Cyanopropyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanopropyne is a chemical compound with the molecular formula C4H3N. It is a highly reactive molecule that has been widely used in scientific research applications. Cyanopropyne is a member of the nitrile family and is known for its unique properties that make it an important tool in many fields of research.
Mécanisme D'action
Cyanopropyne is a highly reactive molecule that undergoes various reactions in the presence of different reagents. It can undergo nucleophilic addition reactions with various nucleophiles, such as amines and alcohols. It can also undergo substitution reactions with various electrophiles, such as halogens and acyl chlorides. These reactions make cyanopropyne a versatile tool in many fields of research.
Effets Biochimiques Et Physiologiques
Cyanopropyne has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has been used as a tool to study the mechanism of action of anticancer drugs. Cyanopropyne has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanopropyne has several advantages and limitations for lab experiments. Its high reactivity makes it a versatile tool in many fields of research. However, its highly reactive nature also makes it difficult to handle and store. Cyanopropyne is also toxic and must be handled with care.
Orientations Futures
There are several future directions for the use of cyanopropyne in scientific research. One direction is the synthesis of new compounds using cyanopropyne as a precursor. Another direction is the study of the mechanism of reactions involving nitriles. Cyanopropyne can also be used to study the formation of carbon-carbon bonds and the synthesis of pharmaceuticals and agrochemicals.
Conclusion:
Cyanopropyne is a highly reactive molecule that has been widely used in scientific research applications. Its unique properties make it an important tool in many fields of research. Cyanopropyne has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
Cyanopropyne can be synthesized using various methods, including the reaction of acetylene with cyanogen chloride, the reaction of acetylene with hydrogen cyanide, and the reaction of propargyl bromide with sodium cyanide. These methods have been used to produce cyanopropyne with high purity and yield.
Applications De Recherche Scientifique
Cyanopropyne has been used extensively in scientific research applications. It is used as a precursor for the synthesis of various compounds, including amino acids, peptides, and nucleotides. Cyanopropyne has been used to study the mechanism of reactions involving nitriles, as well as the formation of carbon-carbon bonds. It has also been used in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
13752-78-8 |
|---|---|
Nom du produit |
Cyanopropyne |
Formule moléculaire |
C4H3N |
Poids moléculaire |
65.07 g/mol |
Nom IUPAC |
but-2-ynenitrile |
InChI |
InChI=1S/C4H3N/c1-2-3-4-5/h1H3 |
Clé InChI |
WNXDCVVDPKHWMW-UHFFFAOYSA-N |
SMILES |
CC#CC#N |
SMILES canonique |
CC#CC#N |
Autres numéros CAS |
13752-78-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



